molecular formula C18H18ClN3O B12920982 4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]- CAS No. 89459-23-4

4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-

Cat. No.: B12920982
CAS No.: 89459-23-4
M. Wt: 327.8 g/mol
InChI Key: FWRXXQLUCNPCOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The primary mechanism of action of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s ability to inhibit both topoisomerase I and II enzymes contributes to its anticancer activity .

Properties

CAS No.

89459-23-4

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

9-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

InChI

InChI=1S/C18H18ClN3O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H,20,23)

InChI Key

FWRXXQLUCNPCOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl

Origin of Product

United States

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